molecular formula C15H12N4O B100271 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one CAS No. 16335-50-5

1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one

Cat. No.: B100271
CAS No.: 16335-50-5
M. Wt: 264.28 g/mol
InChI Key: IYYHLKVNXUFYRS-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is a heterocyclic compound with the molecular formula C15H12N4O. It is known for its unique structure, which includes a pyrazole ring fused with a phenylhydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one typically involves the reaction of phenylhydrazine with 1-phenyl-1H-pyrazole-4,5-dione. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one is unique due to its combination of a pyrazole ring and a phenylhydrazone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

16335-50-5

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H12N4O/c20-15-14(18-17-12-7-3-1-4-8-12)11-16-19(15)13-9-5-2-6-10-13/h1-11,16H

InChI Key

IYYHLKVNXUFYRS-JXAWBTAJSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/C=NN(C2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3

16335-50-5

Synonyms

1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one

Origin of Product

United States

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